3,5-Dichloro-4-iodo-2-methoxypyridine

Description

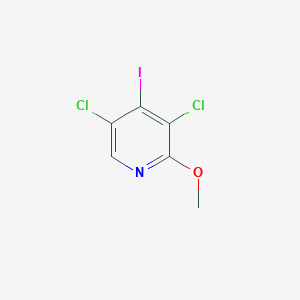

3,5-Dichloro-4-iodo-2-methoxypyridine is a halogenated pyridine derivative with substituents at the 2-, 3-, 4-, and 5-positions of the pyridine ring. Its structure includes a methoxy group (-OCH₃) at position 2, chlorine atoms at positions 3 and 5, and an iodine atom at position 4. This combination of electron-withdrawing halogens and an electron-donating methoxy group creates a unique electronic profile, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula |

C6H4Cl2INO |

|---|---|

Molecular Weight |

303.91 g/mol |

IUPAC Name |

3,5-dichloro-4-iodo-2-methoxypyridine |

InChI |

InChI=1S/C6H4Cl2INO/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3 |

InChI Key |

WVAUWEMOURERDF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1Cl)I)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

The general synthetic approach starts from 2-methoxypyridine or a related methoxypyridine derivative, which undergoes sequential halogenation to install chlorine and iodine substituents at desired positions.

Directed Lithiation and Halogenation

A highly effective method involves directed lithiation of 2-methoxypyridine derivatives, followed by electrophilic halogenation:

- Treatment of 2-bromo-4-methoxypyridine with strong bases such as lithium tetramethylpiperidide (LTMP) at low temperatures (e.g., -78 °C) enables regioselective lithiation at the 3- or 5-position.

- Subsequent reaction with electrophiles like iodine sources (e.g., sodium iodide with paraformaldehyde and trimethylsilyl chloride) introduces the iodine substituent selectively at the 4-position.

- Chlorination can be introduced via electrophilic chlorinating agents or via halogen exchange reactions on bromo-substituted intermediates.

This method provides good regioselectivity and yields, as demonstrated in the synthesis of related substituted alkoxypyridines.

Multi-step Halogenation Sequence

An alternative approach involves:

- Initial chlorination of 2-methoxypyridine at the 3- and 5-positions using chlorinating agents under controlled conditions.

- Iodination at the 4-position using iodine monochloride (ICl) or sodium iodide under acidic conditions.

- Purification and characterization to ensure selective substitution.

This sequence requires careful temperature control (2–8 °C) and inert atmosphere (nitrogen or argon) to prevent side reactions and degradation.

Representative Reaction Scheme

| Step | Reaction Conditions | Reagents | Outcome |

|---|---|---|---|

| 1 | Directed lithiation at -78 °C in THF | Lithium tetramethylpiperidide (LTMP) | Lithiation at 3- or 5-position on 2-methoxypyridine |

| 2 | Electrophilic iodination at room temperature | Sodium iodide, paraformaldehyde, trimethylsilyl chloride in refluxing acetonitrile | Introduction of iodine at 4-position |

| 3 | Electrophilic chlorination at low temp | Chlorinating agent (e.g., N-chlorosuccinimide) | Chlorination at 3- and 5-positions |

| 4 | Purification | Column chromatography, recrystallization | Pure 3,5-dichloro-4-iodo-2-methoxypyridine |

Analytical Characterization

Purity and structure confirmation of this compound are typically achieved by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm substitution pattern.

- High-Performance Liquid Chromatography (HPLC): To assess purity.

- Mass Spectrometry (MS): To verify molecular weight and halogen content.

- Elemental Analysis: To confirm stoichiometry.

- X-ray Crystallography: For unambiguous structural confirmation when necessary.

Research Findings and Optimization Notes

- The methoxy group at the 2-position directs electrophilic substitution to adjacent positions, influencing regioselectivity during halogenation.

- Use of strong, bulky bases (e.g., LTMP) at low temperatures favors selective lithiation, minimizing side reactions such as pyridyne formation or halogen dance (undesired halogen migration).

- Reaction monitoring by HPLC or TLC is essential to optimize reaction times and prevent over-halogenation or decomposition.

- Stability of the iodine substituent requires protection from light and moisture during synthesis and storage.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Directed Lithiation + Electrophilic Halogenation | 2-Bromo-4-methoxypyridine | LTMP, NaI, paraformaldehyde, TMSCl, chlorinating agents; low temp (-78 °C) | High regioselectivity; good yields; scalable | Requires strict temperature control; sensitive reagents |

| Sequential Electrophilic Halogenation | 2-Methoxypyridine | Chlorinating agents, ICl or NaI; inert atmosphere; low temp (2–8 °C) | Simpler reagents; straightforward | Potential for mixed substitution; lower selectivity |

| Multi-step Functional Group Interconversion | Various substituted pyridines | Nitration, reduction, diazotization, iodination (for related compounds) | Established industrial routes for related compounds | More steps; longer synthesis time |

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-iodo-2-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dichloro-4-iodo-2-methoxypyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-iodo-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The halogen atoms and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,5-Dichloro-4-iodo-3-methoxypyridine

3,5-Diiodo-4-methoxypyridine

- Substituents : 4-OCH₃, 3-I, 5-I .

- Molecular Formula: C₆H₅I₂NO.

- Molecular Weight : ~360.8 g/mol.

- Comparison : Replacing chlorine with iodine increases molecular weight by ~57 g/mol and enhances polarizability, favoring halogen-bonding interactions. This compound may exhibit greater stability in radical reactions due to iodine’s lower bond dissociation energy compared to chlorine.

Functional Group Variations

4-Amino-3,5-dichloro-6-fluoro-2-methoxypyridine

3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

- Substituents : 3-(CH(OCH₃)₂), 4-I, 5-OCH₃ .

- Molecular Formula: C₉H₁₂INO₃.

- Molecular Weight : 309.10 g/mol.

- Comparison : The dimethoxymethyl group at position 3 introduces steric bulk and hydrolytic lability, which may limit its utility in high-temperature reactions but enhance its role as a protecting group in synthetic pathways.

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.